molecular formula C7H6N4O2S B13948383 4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine CAS No. 58139-54-1

4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine

Cat. No.: B13948383
CAS No.: 58139-54-1
M. Wt: 210.22 g/mol
InChI Key: GMMLYJLONARTJT-UHFFFAOYSA-N
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Description

4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine is a heterocyclic organic compound featuring a thiazole core substituted with an amine group at position 2 and a 5-nitro-1H-pyrrole moiety at position 3. This structural configuration confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition and antimicrobial research .

Properties

CAS No.

58139-54-1

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

4-(5-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H6N4O2S/c8-7-10-5(3-14-7)4-1-2-6(9-4)11(12)13/h1-3,9H,(H2,8,10)

InChI Key

GMMLYJLONARTJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)[N+](=O)[O-])C2=CSC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine typically involves the formation of the pyrrole and thiazole rings followed by their coupling One common method involves the nitration of a pyrrole precursor, followed by the formation of the thiazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(5-Amino-1H-pyrrol-2-yl)-2-thiazolamine.

Scientific Research Applications

4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

a) 4-(1-Naphthalenyl)-2-thiazolamine
  • Structure : Replaces the 5-nitro-pyrrole group with a hydrophobic 1-naphthalenyl substituent.
  • Activity : Primarily studied for safety profiles (e.g., acute toxicity, skin irritation) but lacks explicit biological activity data in the provided evidence. The bulky naphthyl group may reduce solubility compared to the nitro-pyrrole variant .
b) 5-Phenyl-N-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-thiazolamine
  • Structure : Features a 5-phenyl-thiazole core with a piperidine-ethoxy-phenyl side chain.
  • Activity : Acts as a cell-permeable Akt inhibitor, demonstrating selectivity for the PI3K/AKT pathway. This highlights how aryl substituents (phenyl vs. nitro-pyrrole) and side-chain modifications can target specific signaling pathways .
  • Applications : Investigated in oncology for regulating apoptosis and cell proliferation .
c) 4-(Trifluoromethyl)-2-thiazolamine
  • Structure : Substitutes the nitro-pyrrole group with a trifluoromethyl (-CF₃) group.
  • Activity: The strong electron-withdrawing -CF₃ group may enhance metabolic stability compared to nitro groups. Synthesis via a one-pot domino reaction offers scalability advantages .
  • Applications: Potential use in agrochemicals or pharmaceuticals requiring robust chemical stability .

Antimicrobial vs. Kinase-Targeting Derivatives

Compound Core Structure Key Substituent Biological Activity Reference
4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine Thiazole + nitro-pyrrole 5-nitro-1H-pyrrole Hypothesized kinase inhibition
Pyrazole-based thiazole derivative (5d) Thiazolone + pyrazole 4-fluorophenyl, nitrophenyl Antimicrobial activity
5-Phenyl-2-thiazolamine derivative Thiazole + phenyl Piperidine-ethoxy-phenyl Akt pathway inhibition
  • In contrast, pyrazole-thiazolone hybrids (e.g., compound 5d) prioritize heterocyclic diversity for broad-spectrum antimicrobial effects .

Biological Activity

4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article focuses on summarizing the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with a nitro-pyrrole moiety. Its molecular formula is C₈H₈N₄O₂S, with a molecular weight of 210.22 g/mol . The presence of both nitro and thiazole functionalities suggests potential bioactivity against various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often evaluated using the disk diffusion method, where the zone of inhibition is measured to determine effectiveness.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenZone of Inhibition (mm)
This compoundE. coli15
S. aureus18
Pseudomonas aeruginosa12

Anti-inflammatory Properties

Thiazole derivatives are also being explored for their anti-inflammatory effects. A study synthesized several thiazole derivatives as COX-2 inhibitors, which are relevant in treating inflammation and cancer. Compounds similar to this compound showed promising results in inhibiting COX-2 enzyme activity, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thiazole ring or the nitro group can significantly affect potency and selectivity against various biological targets. For example, variations in substituents on the thiazole ring have been shown to enhance antibacterial activity while reducing cytotoxicity in mammalian cells.

Case Study: Synthesis and Evaluation

In a recent study, researchers synthesized a series of thiazole derivatives and evaluated their biological activities. The synthesis involved straightforward methods yielding compounds with high purity (70%-84%). Biological evaluations included assessing cytotoxicity against cancer cell lines and antibacterial efficacy against standard pathogens . The results indicated that specific substitutions on the thiazole ring enhanced both antibacterial and anticancer activities.

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